

L-Leucine-13C6: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	L-Leucine-13C6	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **L-Leucine-13C6**, a stable isotope-labeled amino acid crucial for quantitative proteomics and metabolic research. This document details its chemical properties, and applications, and provides experimental protocols for its use in research settings.

Core Chemical Properties and Specifications

L-Leucine-13C6 is a non-radioactive, stable isotope-labeled variant of the essential amino acid L-Leucine. In this molecule, all six carbon atoms are replaced with the heavy isotope 13C. This isotopic enrichment allows for the differentiation of labeled molecules from their unlabeled counterparts by mass spectrometry, making it an invaluable tool in quantitative analysis.

General Properties

The fundamental chemical and physical properties of **L-Leucine-13C6** are summarized in the table below.



Property	Value
CAS Number	201740-84-3[1]
Molecular Formula	13C6H13NO2
Molecular Weight	137.13 g/mol [1]
Appearance	White to off-white solid[2]
Melting Point	>300 °C (decomposes)[1]
Optical Activity	$[\alpha]25/D +14.5^{\circ}, c = 2 \text{ in 5 M HCI[1]}$

Supplier Specifications

The isotopic purity and chemical purity of **L-Leucine-13C6** can vary slightly between suppliers. The following table provides a comparison of typical specifications from major chemical suppliers.

Supplier	Isotopic Purity (atom % 13C)	Chemical Purity
Sigma-Aldrich	98%	≥95% (CP)
Cambridge Isotope Laboratories, Inc.	99%	Not specified
MedchemExpress	Not specified	98.0%

A related and commonly used compound is **L-Leucine-13C6**,15N, which is labeled with both heavy carbon and heavy nitrogen isotopes. Its properties are distinct and are summarized below for clarity.



Property	Value
CAS Number	202406-52-8
Molecular Formula	13C6H1315NO2
Molecular Weight	138.12 g/mol
Isotopic Purity (Sigma-Aldrich)	98 atom % 13C, 98 atom % 15N

Applications in Research and Drug Development

L-Leucine-13C6 is a versatile tool with significant applications in proteomics and metabolic research, contributing to a deeper understanding of cellular processes and the mechanisms of diseases.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the quantitative analysis of proteomes. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural amino acid (e.g., 12C-Leucine), while the other is grown in "heavy" medium containing the stable isotope-labeled amino acid (e.g., **L-Leucine-13C6**).

After several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cells are combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for the accurate quantification of relative protein abundance between the two samples.

Metabolic Research and Flux Analysis

L-Leucine-13C6 serves as a tracer to investigate metabolic pathways. By tracking the incorporation of the 13C label into various metabolites, researchers can elucidate metabolic fluxes and understand how different conditions or genetic modifications affect cellular



metabolism. This is particularly relevant in cancer research, where metabolic reprogramming is a hallmark of tumor cells.

mTOR Signaling Pathway Investigation

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine is a known activator of the mTORC1 complex. **L-Leucine-13C6** can be used to trace the metabolic fate of leucine and its role in activating the mTOR pathway, providing insights into the mechanisms of nutrient sensing and signaling in cells.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing L-Leucine-13C6.

SILAC Protocol for Quantitative Proteomics

This protocol outlines the steps for a standard SILAC experiment using L-Leucine-13C6.

- 1. Cell Culture and Labeling:
- · Culture two populations of cells in parallel.
- For the "light" population, use a standard cell culture medium.
- For the "heavy" population, use a custom SILAC medium that lacks unlabeled leucine but is supplemented with L-Leucine-13C6. The typical concentration of L-Leucine in cell culture medium is approximately 0.8 mM.
- Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid. The incorporation efficiency should be checked by mass spectrometry.
- 2. Experimental Treatment:
- Once labeling is complete, treat the two cell populations according to the experimental design (e.g., drug treatment, growth factor stimulation).
- 3. Sample Harvesting and Mixing:



- Harvest the "light" and "heavy" cell populations.
- Count the cells from each population and mix them in a 1:1 ratio.
- 4. Protein Extraction and Digestion:
- Lyse the mixed cell pellet using a suitable lysis buffer.
- Precipitate the proteins using methods such as trichloroacetic acid (TCA) precipitation.
- Resuspend the protein pellet and digest the proteins into peptides using an enzyme such as trypsin.
- 5. Mass Spectrometry Analysis:
- Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of 12C- or 13C-leucine.
- 6. Data Analysis:
- Use specialized software to identify the peptides and quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Metabolic Flux Analysis using L-Leucine-13C6

This protocol provides a general workflow for a metabolic flux analysis experiment.

- 1. Cell Culture and Labeling:
- Culture cells in a medium containing L-Leucine-13C6 as the sole leucine source. The
 concentration should be similar to that in standard medium.
- Allow the cells to reach a metabolic steady state, which typically takes several hours.
- 2. Metabolite Extraction:

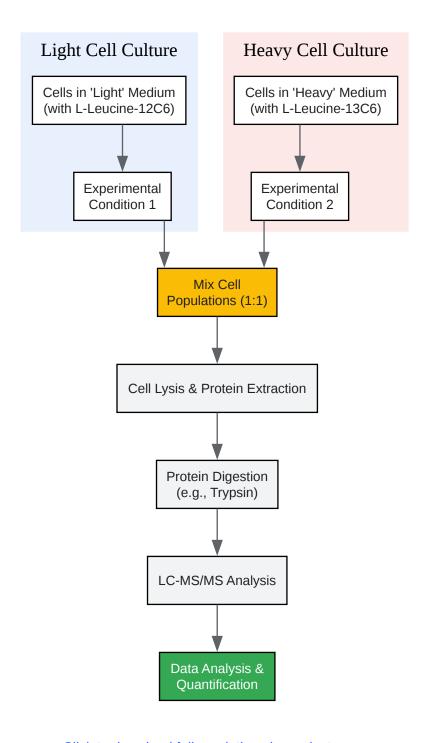


- Quench the metabolism rapidly, for example, by using cold methanol.
- Extract the intracellular metabolites using a suitable solvent system (e.g., methanol/water/chloroform).
- 3. Mass Spectrometry Analysis:
- Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) coupled to a separation technique like liquid chromatography.
- The mass spectrometer will detect the mass isotopologue distribution for various metabolites, revealing the extent of 13C incorporation.
- 4. Data Analysis and Flux Calculation:
- Use specialized software to correct for the natural abundance of 13C.
- Employ metabolic modeling software to calculate the intracellular metabolic fluxes that best explain the observed mass isotopologue distributions.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of **L-Leucine-13C6**.

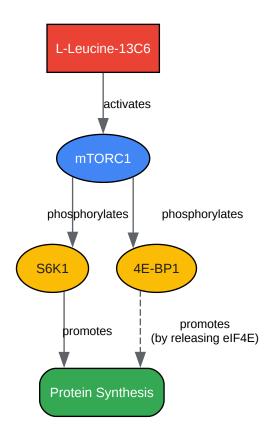




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Caption: A schematic workflow of a SILAC experiment.





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